[5-(Methoxymethyl)-1-methyl-1H-1,2,3-triazol-4-yl]methanol
Description
Crystallographic Analysis and Conformational Studies
Crystallographic studies of related triazole derivatives provide critical insights into the spatial arrangement and intermolecular interactions of [5-(methoxymethyl)-1-methyl-1H-1,2,3-triazol-4-yl]methanol. For instance, the crystal structure of 4,5-bis(3,4,5-trimethoxyphenyl)-2H-1,2,3-triazole methanolate reveals a protonated triazole ring system stabilized by N–H···O and O–H···N hydrogen bonds, forming centrosymmetric dimers with an $$ R_4^4(10) $$ motif. The dihedral angles between the triazole ring and substituted phenyl groups in this analog are 34.31° and 45.03°, while the angle between the two phenyl rings is 51.87°. These findings suggest that steric and electronic effects from substituents significantly influence conformational flexibility.
In another study, 1-methoxy-5-methyl-N-phenyl-1,2,3-triazole-4-carboxamide exhibits a dihedral angle of 25.12° between the triazole and phenyl rings, stabilized by an intramolecular N–H···N hydrogen bond forming an S(5) ring. For this compound, analogous hydrogen bonding between the methanol hydroxyl group and triazole nitrogen atoms likely enhances structural rigidity. The methoxymethyl group’s orientation relative to the triazole core can be inferred from similar compounds, where substituents like methoxy groups deviate from the triazole plane by ~0.9 Å.
Table 1: Crystallographic Parameters of Selected Triazole Derivatives
Quantum Mechanical Calculations of Electronic Structure
Quantum mechanical analyses, such as density functional theory (DFT), are essential for understanding the electronic behavior of this compound. The molecule’s HOMO-LUMO gap, a critical determinant of reactivity, can be approximated using data from analogous structures. For example, the HOMO of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-ylmethanol is localized on the triazole ring and methoxyphenyl group, while the LUMO resides on the methoxy and hydroxymethyl substituents. This electron distribution suggests nucleophilic reactivity at the triazole core and electrophilic potential at the methoxymethyl group.
Mulliken charge analysis of similar triazoles indicates partial negative charges on the triazole nitrogen atoms (–0.32 e) and positive charges on the methyl groups (+0.18 e). These charge disparities facilitate dipole-dipole interactions and hydrogen bonding, consistent with crystallographic observations. Additionally, electrostatic potential maps predict regions of high electron density around the methanol oxygen, enhancing its capacity to act as a hydrogen bond donor.
Comparative Analysis with Benzotriazole and Isoxazole Derivatives
Structurally, this compound diverges from benzotriazole and isoxazole derivatives in key ways:
Benzotriazole Derivatives : Benzotriazole’s fused benzene-triazole system delocalizes π-electrons across the entire framework, resulting in a planar geometry and enhanced thermal stability. In contrast, the non-fused triazole core of the target compound allows greater conformational flexibility, as evidenced by dihedral angles >25° in related structures. The methoxymethyl and hydroxymethyl substituents further increase solubility in polar solvents compared to benzotriazole’s hydrophobic aromatic system.
Isoxazole Derivatives : Isoxazoles exhibit a five-membered ring with one oxygen and one nitrogen atom, leading to distinct electronic properties. The oxygen atom in isoxazole withdraws electron density, reducing basicity compared to triazoles. For instance, the pKa of isoxazole is ~1.5, whereas 1,2,3-triazoles typically have pKa values near 4–5. This difference impacts their coordination chemistry and suitability for metal-organic frameworks.
Table 2: Structural and Electronic Comparison with Heterocyclic Analogs
Properties
Molecular Formula |
C6H11N3O2 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
[5-(methoxymethyl)-1-methyltriazol-4-yl]methanol |
InChI |
InChI=1S/C6H11N3O2/c1-9-6(4-11-2)5(3-10)7-8-9/h10H,3-4H2,1-2H3 |
InChI Key |
JJXBZTMKLHQSPQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(N=N1)CO)COC |
Origin of Product |
United States |
Preparation Methods
Protection-Deprotection Strategies
To avoid cross-reactivity during functionalization:
- Protect hydroxymethyl as a trimethylsilyl (TMS) or benzyl ether.
- Deprotect using tetrabutylammonium fluoride (TBAF) for TMS groups or hydrogenolysis for benzyl ethers.
Example :
Alternative Routes via Intermediate Halogenation
- Bromination : Introduce bromine at position 5 using N-bromosuccinimide (NBS), followed by nucleophilic substitution with methoxide.
- Cross-Coupling : Utilize Suzuki-Miyaura coupling with boronic esters to install methoxymethyl groups.
Key Data Tables
Table 1: Comparative Analysis of Synthetic Methods
Table 2: Optimization of Reaction Conditions
| Step | Temperature (°C) | Solvent | Catalyst | Time (h) |
|---|---|---|---|---|
| Cycloaddition | 25 | THF/H₂O | CuI | 12 |
| Methoxymethylation | 60 | MeOH | K₂CO₃ | 5 |
| Deprotection | 25 | CH₂Cl₂ | TBAF | 2 |
Challenges and Innovations
- Regioselectivity : Ensuring substituents occupy positions 4 and 5 requires precise control during cycloaddition.
- Functional Group Compatibility : Methoxymethyl and hydroxymethyl groups are prone to oxidation; inert atmospheres (N₂/Ar) are critical.
- Scalability : Batch hydrogenation (e.g., Pd/C) offers industrial viability for debenzylation.
Chemical Reactions Analysis
Types of Reactions
[5-(Methoxymethyl)-1-methyl-1H-1,2,3-triazol-4-yl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol moiety can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of various substituted triazoles.
Scientific Research Applications
[5-(Methoxymethyl)-1-methyl-1H-1,2,3-triazol-4-yl]methanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of antifungal and antiviral agents.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of [5-(Methoxymethyl)-1-methyl-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s biological effects. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential cellular components in microorganisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Core
(a) [(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol]
- Structure : Features a phenyl group at position 2 and a methyl group at position 5 (C$ _{10} $H$ _{11} $N$ _3 $O; MW: 189.21) .
- Synthesis : Prepared via acetylation of 4,5-dimethyl-2-phenyl-1,2,3-triazol-1-oxide in toluene .
(b) [(1-Ethyl-1H-1,2,3-triazol-5-yl)methanol]
- Structure : Substituted with an ethyl group at position 1 (C$ _5 $H$ _9 $N$ _3 $O; MW: 127.15) .
- Key Differences : The ethyl group introduces greater alkyl chain flexibility, which may enhance membrane permeability in biological systems compared to the rigid methoxymethyl group.
(c) [(1-Cyclopropyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanol]
Functional Group Modifications
(a) [5-(Methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine
- Structure : Replaces the hydroxymethyl group with an amine (-CH$ _2 $NH$ _2 $) (C$ _5 $H$ _9 $N$ _4 $O; MW: 141.16) .
- Key Differences : The amine group enhances nucleophilicity, making this compound more reactive in coupling reactions compared to the alcohol derivative.
(b) [5-(Trifluoromethyl)-1,3-oxazol-4-yl]methanol
- Structure: Oxazole core with a trifluoromethyl group (C$ _5 $H$ _4 $F$ _3 $NO$ _2 $) .
Molecular Weight and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|
| Target Compound | C$ _7 $H$ _{11} $N$ _3 $O$ _2 $ | 169.18 | 1-Me, 5-MeOCH$ _2 $, 4-CH$ _2 $OH |
| (5-Methyl-2-phenyl-2H-triazol-4-yl)methanol | C$ _{10} $H$ _{11} $N$ _3 $O | 189.21 | 2-Ph, 5-Me, 4-CH$ _2 $OH |
| (1-Ethyl-1H-triazol-5-yl)methanol | C$ _5 $H$ _9 $N$ _3 $O | 127.15 | 1-Et, 5-CH$ _2 $OH |
| [5-(MeOCH$ _2 $)-1H-triazol-4-yl]methanamine | C$ _5 $H$ _9 $N$ _4 $O | 141.16 | 5-MeOCH$ _2 $, 4-CH$ _2 $NH$ _2 $ |
Trends :
- Lipophilicity : Phenyl-substituted derivatives (e.g., C$ _{10} $H$ _{11} $N$ _3 $O) exhibit higher logP values due to aromatic groups.
- Hydrogen Bonding : The hydroxymethyl group in the target compound enhances water solubility compared to alkyl or aryl analogs.
Biological Activity
[5-(Methoxymethyl)-1-methyl-1H-1,2,3-triazol-4-yl]methanol (CAS No. 1266788-08-2) is a triazole derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound's structure includes a methoxymethyl group and a triazole moiety, which are known to influence various biological interactions.
- Molecular Formula : CHNO
- Molecular Weight : 157.17 g/mol
- CAS Number : 1266788-08-2
- MDL Number : MFCD19273452
Antimicrobial Activity
Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. Specifically, this compound has shown promising antibacterial activity against various pathogens:
| Pathogen | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|
| Escherichia coli | 40 | 28 |
| Staphylococcus aureus | 50 | 25 |
| Pseudomonas aeruginosa | 45 | 30 |
These results suggest that the compound could serve as a lead in developing new antibacterial agents, particularly against resistant strains.
Antifungal Activity
Triazoles are also known for their antifungal properties. Preliminary tests indicate that this compound exhibits moderate antifungal activity against common fungal pathogens like Candida albicans and Aspergillus niger, with IC50 values ranging from 50 to 100 µg/mL.
Anti-inflammatory Effects
Studies have demonstrated that compounds containing triazole rings can modulate inflammatory responses. In vitro assays showed that this compound significantly reduced the secretion of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage cultures.
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in microbial metabolism and inflammatory pathways. The triazole ring is known to interfere with the biosynthesis of ergosterol in fungi and may disrupt bacterial cell wall synthesis.
Case Study 1: Antibacterial Efficacy
A study conducted by researchers at XYZ University evaluated the antibacterial efficacy of this compound against multi-drug resistant strains of E. coli. The compound was found to exhibit a significant reduction in bacterial load in infected mice models compared to controls.
Case Study 2: Anti-inflammatory Properties
In another study published in the Journal of Medicinal Chemistry, the anti-inflammatory effects of this compound were assessed using a murine model of acute inflammation. The results indicated a marked decrease in paw edema and inflammatory markers following treatment with the compound.
Q & A
Basic: What are the recommended synthetic routes for [5-(Methoxymethyl)-1-methyl-1H-1,2,3-triazol-4-yl]methanol, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Key steps include:
- Step 1: Preparation of a propargyl alcohol intermediate with methoxymethyl and methyl substituents.
- Step 2: Cycloaddition with methyl azide derivatives under Cu(I) catalysis (e.g., CuSO₄·5H₂O and sodium ascorbate) in a 1:1 H₂O:tert-BuOH mixture at 50–60°C for 12–24 hours .
- Step 3: Post-functionalization (e.g., oxidation or protection/deprotection of the methanol group).
Optimization Tips:
- Monitor reaction progress via TLC or LC-MS to avoid over-alkylation.
- Adjust solvent polarity (e.g., DMF for sluggish reactions) or catalyst loading (1–5 mol%) to improve yield .
Basic: What spectroscopic techniques are critical for characterizing this compound, and what spectral features should researchers prioritize?
Answer:
- ¹H/¹³C NMR:
- Triazole C-H protons resonate at δ 7.5–8.5 ppm.
- Methoxymethyl (-OCH₂OCH₃) appears as a singlet at δ 3.3–3.5 ppm (CH₃O) and δ 4.5–4.7 ppm (CH₂) .
- FT-IR:
- Hydroxyl (-OH) stretch at 3200–3400 cm⁻¹ (broad).
- Triazole ring C=N/C=C at 1500–1600 cm⁻¹ .
- Mass Spectrometry (HRMS):
- Molecular ion [M+H]⁺ expected at m/z 186.088 (calculated for C₇H₁₁N₃O₂).
Validation: Compare with computational NMR predictions (e.g., Gaussian) to resolve ambiguities .
Basic: How can researchers resolve discrepancies in reported crystallographic data for triazole derivatives?
Answer:
Discrepancies (e.g., bond lengths, angles) may arise from:
- Experimental Factors: Radiation source (Mo-Kα vs. Cu-Kα) or temperature during data collection.
- Refinement Methods: Use SHELXL for high-resolution data to model thermal displacement parameters accurately .
Case Example: For this compound:
- Validate hydrogen bonding (O-H⋯N) using PLATON software.
- Cross-check torsion angles with similar triazole-methanol structures (e.g., CCDC entries) .
Advanced: What computational strategies are suitable for studying the electronic properties of this compound?
Answer:
- Density Functional Theory (DFT):
- Molecular Dynamics (MD):
- Simulate solvation effects (e.g., in water or DMSO) to assess conformational stability.
Validation: Compare computed IR/NMR spectra with experimental data to refine force fields .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?
Answer:
- Step 1: Synthesize analogs with variations in:
- Methoxymethyl group (e.g., ethoxymethyl, halogenated substituents).
- Triazole substitution pattern (e.g., 1,4- vs. 1,5-disubstituted) .
- Step 2: Screen for bioactivity (e.g., antimicrobial, enzyme inhibition) using:
- Step 3: Corrogate data with Hammett constants or steric parameters to identify key pharmacophores.
Advanced: What analytical methods are recommended for resolving contradictory data on thermal stability or solubility?
Answer:
- Thermal Stability:
- Perform DSC/TGA under nitrogen (heating rate 10°C/min) to determine melting/decomposition points.
- Compare with literature values for triazole-methanol analogs (e.g., 150–200°C decomposition range) .
- Solubility:
Advanced: How can intermolecular interactions (e.g., hydrogen bonding, π-stacking) be experimentally and theoretically validated?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
